

2-Fluoro-4-methylphenol melting point and boiling point

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Compound of Interest

Compound Name: *2-Fluoro-4-methylphenol*

Cat. No.: *B1362316*

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An In-depth Technical Guide to the Physicochemical Properties of **2-Fluoro-4-methylphenol**

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Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **2-Fluoro-4-methylphenol** (CAS No. 452-81-3), a key intermediate in the pharmaceutical and agrochemical industries. We delve into the fundamental physicochemical properties, the underlying molecular factors influencing these characteristics, and the standard methodologies for their empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical behavior for process optimization, purification, and quality control.

Compound Identification and Overview

2-Fluoro-4-methylphenol, also known as 4-fluoro-o-cresol or 3-fluoro-4-hydroxytoluene, is a fluorinated phenolic compound.^[1] Its strategic importance lies in its role as a versatile building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).^{[2][3]} The presence of the fluorine atom can significantly alter the electronic properties, reactivity, and biological activity of derivative compounds, making it a valuable synthon in medicinal chemistry.^[2]

Chemical Structure:

Caption: Chemical structure of **2-Fluoro-4-methylphenol**.

Physicochemical Properties

The physical properties of **2-Fluoro-4-methylphenol** are critical for its handling, purification, and application in synthesis. The key quantitative data are summarized below.

Property	Value	Source
CAS Number	452-81-3	[1] [2] [4] [5]
Molecular Formula	C ₇ H ₇ FO	[1] [2] [4] [5]
Molecular Weight	126.13 g/mol	[1] [2] [4] [5]
Appearance	Pale yellow crystals	[2]
Melting Point	37 - 38 °C	[2]
Boiling Point	173 °C (at 760 mmHg)	[2]
Density (Predicted)	1.164 ± 0.06 g/cm ³	[2] [6]
pKa (Predicted)	9.01 ± 0.18	[6]

Molecular Structure and its Influence on Physical Properties

The melting and boiling points of **2-Fluoro-4-methylphenol** are a direct consequence of its molecular structure and the resulting intermolecular forces.

- **Hydrogen Bonding:** The primary contributor to its relatively high boiling point is the hydroxyl (-OH) group. This group allows for strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. This requires significant thermal energy to overcome, leading to a higher boiling point compared to non-hydroxylated analogues.
- **Dipole-Dipole Interactions:** The carbon-fluorine bond is highly polarized due to the high electronegativity of fluorine. This creates a significant dipole moment in the molecule, leading

to dipole-dipole interactions that further strengthen the intermolecular forces and contribute to the elevation of both melting and boiling points.

- **Van der Waals Forces:** The methyl group and the aromatic ring contribute to London dispersion forces, a type of van der Waals force. While weaker than hydrogen bonding or dipole-dipole interactions, they provide additional intermolecular attraction.
- **Crystal Lattice Effects:** The melting point of 37-38 °C is determined by the energy required to break the ordered crystal lattice structure of the solid.^[2] The specific substitution pattern of the fluoro and methyl groups on the phenol ring influences how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules often have higher melting points, but the ortho-fluoro and para-methyl substitution in this case results in a moderately low melting point, rendering it a solid at standard room temperature but melting easily with gentle heating.

Experimental Determination of Physical Properties

To ensure scientific integrity, the determination of melting and boiling points must follow standardized, self-validating protocols.

Melting Point Determination: Capillary Method

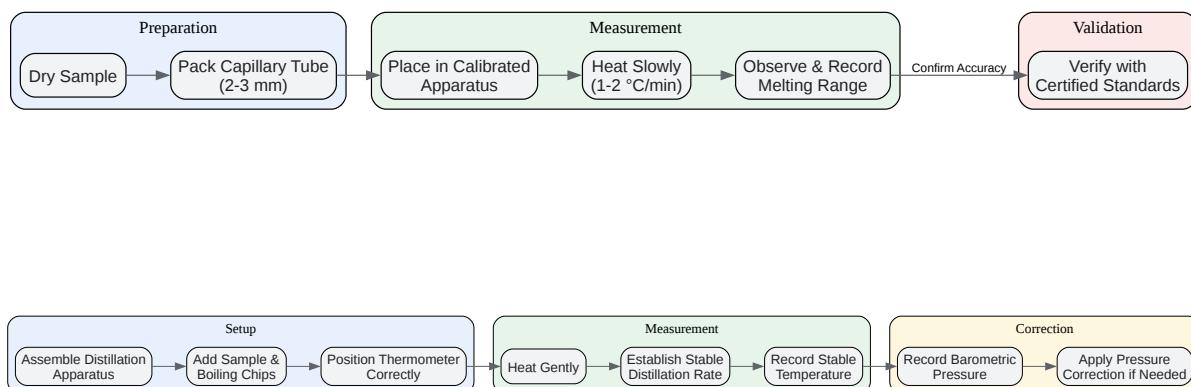
This is the most common and reliable method for determining the melting point of a crystalline solid.

Protocol:

- **Sample Preparation:** A small amount of dry, finely powdered **2-Fluoro-4-methylphenol** is packed into a capillary tube to a depth of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).
- **Heating:** The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point. A rapid heating rate can lead to inaccurate readings.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For **2-**

Fluoro-4-methylphenol, this range is expected to be narrow (e.g., 37-38 °C), indicating a high degree of purity.[2]

- Validation: The accuracy of the apparatus should be periodically verified using certified melting point standards (e.g., benzophenone, vanillin).



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